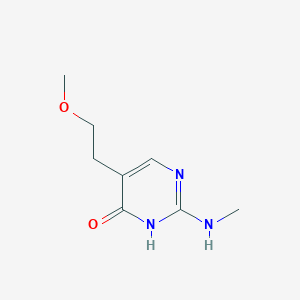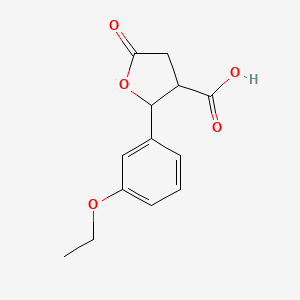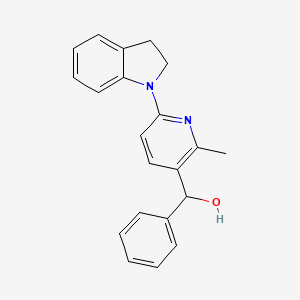![molecular formula C12H13N3O B11788656 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[3,4-d]pyrimidine core with a cyclopentyl group attached to the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using formamide or formamidine acetate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are introduced at specific positions on the pyrido[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the core structure.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:
Pyrido[3,4-d]pyrimidin-4(3H)-one: Lacks the cyclopentyl group, which may affect its biological activity and properties.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring instead of a pyridine ring, leading to different chemical and biological properties.
Thieno[2,3-d]pyrimidin-4(3H)-one: Contains a thiophene ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O/c16-12-9-5-6-13-7-10(9)14-11(15-12)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15,16) |
Clave InChI |
BSVNUVBLMSKJGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NC3=C(C=CN=C3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788601.png)


![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)




![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)

![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
